molecular formula C10H14N4O4S B2400408 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid CAS No. 2225141-83-1

3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid

Cat. No.: B2400408
CAS No.: 2225141-83-1
M. Wt: 286.31
InChI Key: FBEISBIKWOGWSP-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid is a chemical compound with the molecular formula C10H12N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with 3-methyl-2-pyrazolin-5-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole-5-amine
  • 3-Methyl-1-phenyl-1H-pyrazole-4-amine
  • 1-Phenyl-3-methyl-1H-pyrazole-4,5-diamine

Uniqueness

3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-methyl-2-phenylpyrazole-3,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.H2O4S/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8;1-5(2,3)4/h2-6H,11-12H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEISBIKWOGWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)N)C2=CC=CC=C2.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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